

# Molecular structure of 3-Bromo-1H-pyrazol-4-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-4-amine

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An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-1H-pyrazol-3-amine

## Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Among its functionalized derivatives, 4-Bromo-1H-pyrazol-3-amine stands out as a versatile and highly valuable building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic utility. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's application, emphasizing the causality behind its strategic importance in modern pharmaceutical research.

## Molecular Identity and Structure

## Nomenclature and Isomeric Specificity

The precise arrangement of substituents on the pyrazole ring is critical for chemical reactivity and biological function. While the term "Bromo-amino-pyrazole" can be ambiguous, this guide focuses on the specific isomer identified by the following descriptors. It is most commonly named 4-Bromo-1H-pyrazol-3-amine or 3-Amino-4-bromopyrazole.<sup>[1][2]</sup> It is crucial to

distinguish this from other isomers, such as 3-Bromo-1H-pyrazol-5-amine, to ensure reproducibility in synthesis and biological assays.

Identifier	Value
Primary IUPAC Name	4-Bromo-1H-pyrazol-3-amine <sup>[1]</sup>
CAS Number	16461-94-2 <sup>[1][2][3]</sup>
Molecular Formula	C <sub>3</sub> H <sub>4</sub> BrN <sub>3</sub> <sup>[1]</sup>
Molecular Weight	161.99 g/mol <sup>[1]</sup>
SMILES	BrC1=CN=C1N <sup>[3]</sup>
InChI Key	OELYMZVJDKSMOJ-UHFFFAOYSA-N

## Core Molecular Structure and Tautomerism

The structure of 4-Bromo-1H-pyrazol-3-amine consists of a five-membered aromatic pyrazole ring substituted with an amino group at the C3 position and a bromine atom at the C4 position. The bromine atom serves as an excellent synthetic handle for cross-coupling reactions, while the amino group and the two ring nitrogens act as key hydrogen bond donors and acceptors for molecular recognition at biological targets.

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). This equilibrium is often rapid in solution, leading to averaged spectroscopic signals. The specific tautomer present can be influenced by the solvent, temperature, and the electronic nature of the ring substituents.

Caption: Annular tautomerism in 4-Bromo-1H-pyrazol-3-amine.

## Physicochemical Properties

Understanding the physical properties of a synthetic intermediate is paramount for its handling, purification, and reaction setup.

Property	Value	Source(s)
Appearance	Grey to Pale Brown Crystalline Solid	[2][4]
Melting Point	132.0 - 142.0 °C	[4]
XlogP (Predicted)	0.9	[5]
Storage Conditions	4°C, protect from light	[3]

## Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity and purity of the material, which is non-negotiable in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.

- $^1\text{H}$  NMR: The spectrum is expected to be relatively simple.
  - C5-H: A singlet is expected for the proton at the C5 position. In related pyrazole structures, this proton typically resonates in the range of  $\delta$  7.5-8.0 ppm.
  - NH<sub>2</sub>: The two protons of the amine group will likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between  $\delta$  3.5-5.5 ppm.
  - N1-H: The pyrazole ring NH proton will also be a broad singlet, typically further downfield ( $\delta$  10-13 ppm), and may undergo exchange with solvent protons.[6]
- $^{13}\text{C}$  NMR:
  - C3 (C-NH<sub>2</sub>): This carbon is expected to be significantly shielded by the electron-donating amino group, appearing around  $\delta$  145-155 ppm.
  - C4 (C-Br): The carbon bearing the bromine atom will be heavily deshielded and is expected in the region of  $\delta$  90-100 ppm.

- C5 (C-H): This carbon typically resonates around  $\delta$  125-135 ppm in similar pyrazole systems.[7]

#### Protocol: NMR Sample Preparation

- Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.
- Materials: 4-Bromo-1H-pyrazol-3-amine (5-10 mg), Deuterated solvent (e.g., DMSO-d<sub>6</sub>), NMR tube.
- Procedure:
  1. Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry NMR tube.
  2. Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub>. The choice of DMSO-d<sub>6</sub> is strategic as it helps in observing exchangeable protons (NH, NH<sub>2</sub>) which might be lost in D<sub>2</sub>O.
  3. Cap the tube and gently vortex or invert until the solid is completely dissolved.
  4. Insert the tube into the NMR spectrometer spinner and place it in the magnet.
  5. Acquire standard  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D correlation spectra (e.g., HSQC, HMBC) for unambiguous assignment.

## Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the elemental composition.

- Expected Ionization: In Electrospray Ionization (ESI) positive mode, the molecule will readily protonate to form the [M+H]<sup>+</sup> ion at  $m/z \approx 162.0$  and 164.0, reflecting the characteristic isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).
- Predicted Data: Computational tools predict collision cross-section (CCS) values which can aid in identification. For the [M+H]<sup>+</sup> adduct, the predicted CCS is 122.6 Å<sup>2</sup>.[5]

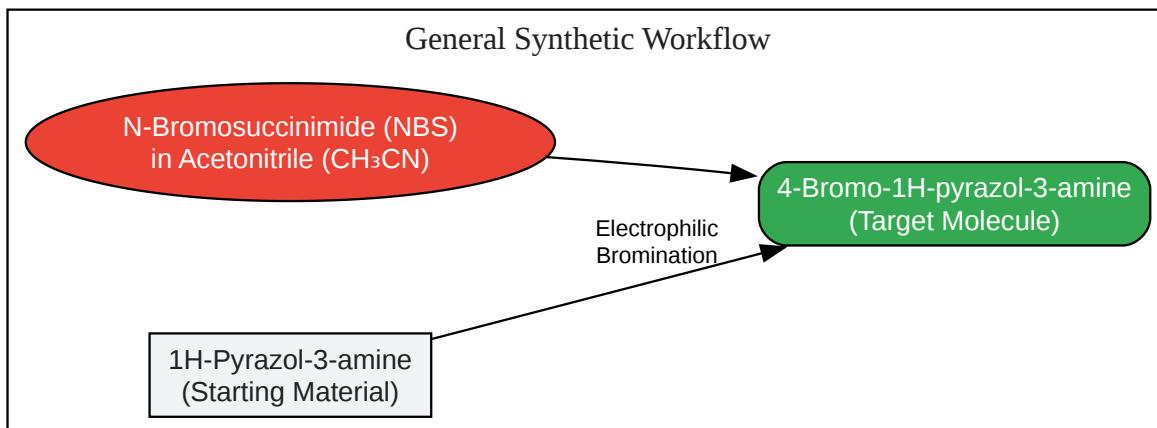
#### Protocol: LC-MS Analysis

- Objective: To confirm molecular weight and assess purity.
- System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).
- Procedure:
  1. Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL.
  2. Dilute the stock solution to ~10 µg/mL with the mobile phase.
  3. Inject 1-5 µL onto a C18 reverse-phase column.
  4. Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.
  5. Monitor the eluent with both a UV detector (e.g., at 254 nm) and the mass spectrometer scanning in positive ion mode over a range of m/z 100-500.
  6. Validation: The resulting chromatogram should show a major peak, and the corresponding mass spectrum for that peak should display the expected isotopic cluster for  $[M+H]^+$ .

## Synthesis and Chemical Reactivity

### Synthetic Strategy

The synthesis of 4-Bromo-1H-pyrazol-3-amine typically involves the construction of the aminopyrazole core followed by selective bromination. Direct bromination of 1H-pyrazol-3-amine is a common and efficient approach.



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Caption: Synthetic workflow for 4-Bromo-1H-pyrazol-3-amine.

Protocol: Synthesis via Bromination

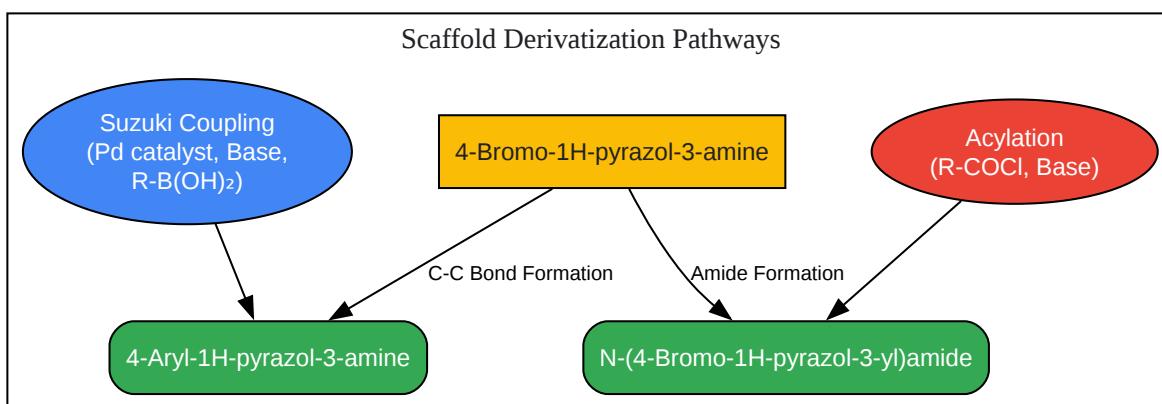
- Objective: To synthesize 4-Bromo-1H-pyrazol-3-amine from 1H-pyrazol-3-amine. This protocol is based on standard bromination procedures for electron-rich heterocycles.[8]
- Rationale: 1H-pyrazol-3-amine is an electron-rich heterocycle, making the C4 position susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, minimizing over-reaction and improving safety compared to liquid bromine.
- Procedure:
  1. In a round-bottom flask, dissolve 1H-pyrazol-3-amine (1.0 eq.) in acetonitrile.
  2. Cool the solution to 0°C in an ice bath.
  3. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
  4. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

5. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
6. Upon completion, concentrate the mixture under reduced pressure.
7. Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

## Reactivity and Use as a Synthetic Scaffold

The true value of 4-Bromo-1H-pyrazol-3-amine lies in its bifunctional nature, which allows for sequential and orthogonal derivatization.

- The Bromine Handle: The C4-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis in drug discovery.[9][10]
- The Amino Group: The C3-amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.



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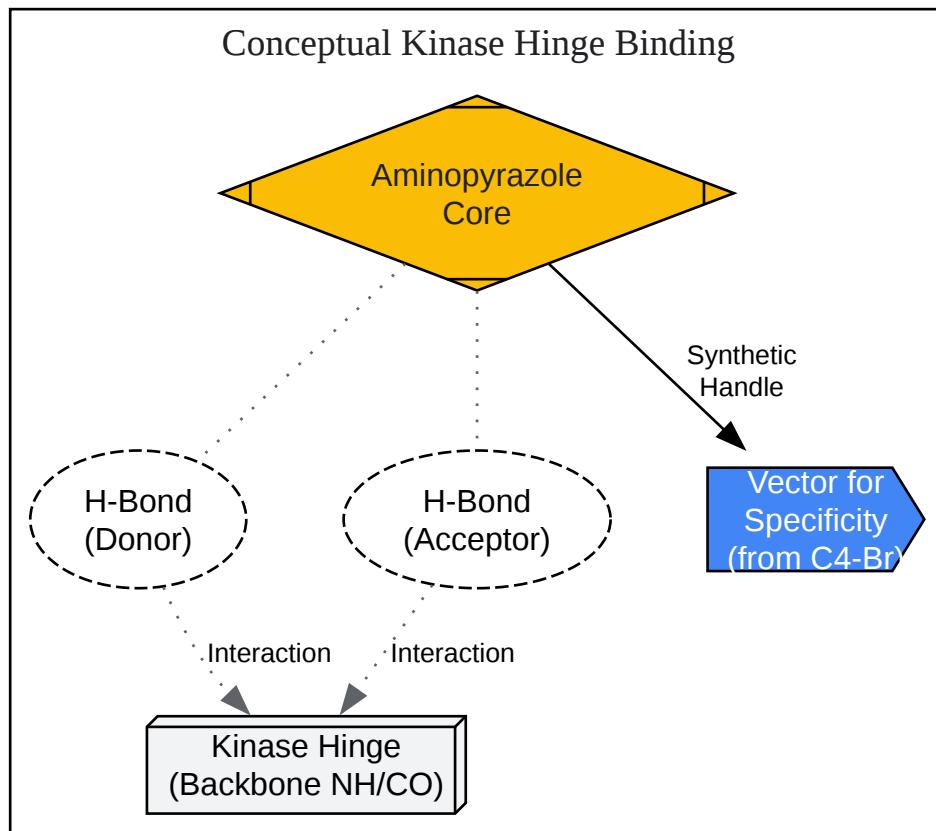
Caption: Key derivatization reactions of the pyrazole scaffold.

# Applications in Drug Discovery

## The Pyrazole Scaffold in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors utilize a heterocyclic core that mimics the adenine region of ATP, binding to the enzyme's hinge region. The aminopyrazole scaffold is exceptionally well-suited for this role.[\[11\]](#) The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be constructed using 4-Bromo-1H-pyrazol-3-amine, is a validated pharmacophore found in numerous potent kinase inhibitors.[\[9\]](#) [\[11\]](#)

The strategic importance of this molecule is evident in its use as a key intermediate for inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs), which are critical targets in cancer and autoimmune diseases.[\[10\]](#)[\[11\]](#)



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Caption: Aminopyrazole core interacting with a kinase hinge region.

## Beyond Oncology

The versatility of the 4-Bromo-1H-pyrazol-3-amine scaffold extends beyond cancer therapeutics. Its derivatives are explored in other areas:

- Agrochemicals: Used in the synthesis of novel herbicides and fungicides, where the pyrazole ring is a known toxophore.[12]
- Material Science: Employed in the creation of specialty polymers and materials with enhanced thermal stability.[12]

## Conclusion

4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2) is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, characterized by a synthetically versatile bromine handle and a biologically crucial aminopyrazole core, provides an ideal starting point for the construction of complex and potent bioactive molecules. A thorough understanding of its properties, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics.

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- To cite this document: BenchChem. [Molecular structure of 3-Bromo-1H-pyrazol-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591992#molecular-structure-of-3-bromo-1h-pyrazol-4-amine]

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